A Comprehensive Technical Guide to the Physical and Chemical Properties of Tetramethylsuccinonitrile
A Comprehensive Technical Guide to the Physical and Chemical Properties of Tetramethylsuccinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylsuccinonitrile (TMSN), also known by its IUPAC name 2,2,3,3-tetramethylbutanedinitrile, is a colorless and odorless solid organic compound.[1][2][3] It is classified as a dinitrile with the chemical formula C₈H₁₂N₂.[2] TMSN is notable as a decomposition product of certain radical initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN), which are commonly used in the manufacturing of polymers like PVC.[2][4][5] Due to its potential presence in such materials, its toxicological properties and chemical behavior have been a subject of interest. This guide provides an in-depth overview of the physical and chemical properties of Tetramethylsuccinonitrile, along with relevant experimental protocols and safety information.
Physical Properties of Tetramethylsuccinonitrile
Tetramethylsuccinonitrile is a crystalline solid at room temperature.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂ | [6][7] |
| Molecular Weight | 136.19 g/mol | [4][6] |
| Appearance | Colorless, odorless solid in various forms | [1][8] |
| Melting Point | 169.5 - 171.5 °C (sublimes) | [9][10] |
| Boiling Point | Sublimes | [8][10] |
| Density | 1.07 g/cm³ | [11] |
| Solubility | Insoluble in water; Soluble in organic solvents | [7][8][11] |
| Vapor Density | 4.7 (air = 1) | [11] |
Chemical Properties and Reactivity
Tetramethylsuccinonitrile exhibits reactivity characteristic of nitriles. It is a combustible solid that, upon heating, decomposes to produce toxic fumes, including cyanides and nitrogen oxides.[1][4] It is incompatible with strong oxidizing agents, and such mixtures pose a fire and explosion hazard.[1][12] Nitriles, in general, can polymerize in the presence of metals and some metal compounds and may react violently with strong oxidizing acids.[10] The combination of bases and nitriles can lead to the production of hydrogen cyanide.[10] Hydrolysis of nitriles in either acidic or basic aqueous solutions yields carboxylic acids or their salts in exothermic reactions.[10]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Tetramethylsuccinonitrile.
| Spectrum | Data Availability |
| ¹H NMR | Spectrum available[4][12] |
| ¹³C NMR | Spectrum available[1][13] |
| Infrared (IR) | Spectrum available[4][7] |
| Mass Spectrometry (MS) | Spectrum available[4][8] |
Experimental Protocols
Analytical Detection of Tetramethylsuccinonitrile by Gas Chromatography
A method for the detection and quantification of Tetramethylsuccinonitrile in aqueous samples has been developed using gas chromatography.[6][11]
1. Preparation of Standard Solutions:
-
Prepare a stock solution of Tetramethylsuccinonitrile (e.g., 100 mg/L) by dissolving a known mass of the solid in an organic solvent such as methanol, followed by dilution with water.[6]
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with varying concentrations (e.g., 10, 20, 40, 80, 100 mg/L).[6]
2. Gas Chromatography (GC) Conditions:
-
Chromatographic Column: DB-FFAP capillary column (60 m × 0.32 mm × 0.5 μm).[6]
-
Injection: Headspace sampling system with a sample bottle heating temperature of 70°C, a loop temperature of 140°C, and a transfer line temperature of 160°C. The inlet temperature is 200°C with a split ratio of 15:1.[6]
-
Oven Temperature Program: Start at 140°C and hold for 12 minutes. Increase the temperature to 200°C at a rate of 10°C/min and hold for 5 minutes.[6]
-
Detector: Flame Ionization Detector (FID) at a temperature of 280°C.[6]
-
Carrier Gas: High-purity nitrogen.[6]
3. Analysis and Quantification:
-
Inject the standard solutions into the GC to determine the retention time of Tetramethylsuccinonitrile and to generate a standard curve by plotting peak area against concentration.[6]
-
Prepare the sample to be analyzed and inject it into the GC under the same conditions.
-
Identify the Tetramethylsuccinonitrile peak in the sample chromatogram based on the retention time.
-
Quantify the amount of Tetramethylsuccinonitrile in the sample by using the standard curve.[6]
Mandatory Visualizations
Caption: Workflow for the analytical detection of Tetramethylsuccinonitrile.
Safety and Handling
Tetramethylsuccinonitrile is a toxic compound that can be absorbed into the body through inhalation of its aerosol, through the skin, and by ingestion.[1][14] It may cause adverse effects on the central nervous system, and high-concentration exposure could be fatal.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use ventilation, local exhaust, or breathing protection.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Wear safety goggles or eye protection in combination with breathing protection.[1]
-
Skin and Body Protection: Wear protective clothing.[1]
Handling and Storage:
-
Avoid creating dust.[1]
-
Do not eat, drink, or smoke when working with this substance.[1]
-
Store in a cool, dry, and well-ventilated area, separated from strong oxidants and foodstuffs.[1]
First Aid Measures:
-
Inhalation: Move to fresh air, rest, and seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing, rinse and then wash the skin with soap and water, and seek medical attention.[1]
-
Eye Contact: Rinse with plenty of water for several minutes (remove contact lenses if possible) and seek medical attention.[1]
-
Ingestion: Induce vomiting (only in conscious individuals) and seek immediate medical attention.[1]
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of Tetramethylsuccinonitrile, tailored for a scientific audience. The summarized data in tables, along with the analytical workflow, offers a practical resource for researchers and professionals in drug development and related fields. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound. Further research into its synthesis and reactivity could provide a more comprehensive understanding of this molecule.
References
- 1. TETRAMETHYLSUCCINONITRILE(3333-52-6) 13C NMR spectrum [chemicalbook.com]
- 2. Tetramethylsuccinonitrile - Wikipedia [en.wikipedia.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl succinonitrile [cdc.gov]
- 4. 2,2,3,3-Tetramethylbutanedinitrile | C8H12N2 | CID 18745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. CN102539552B - Method for detecting tetramethyl succinonitrile and application thereof - Google Patents [patents.google.com]
- 7. Structural, Thermal, and Electrical Properties of Poly(Ethylene Oxide)—Tetramethyl Succinonitrile Blend for Redox Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetramethylbutanedinitrile [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN102539552A - Method for detecting tetramethyl succinonitrile and application thereof - Google Patents [patents.google.com]
- 12. TETRAMETHYLSUCCINONITRILE(3333-52-6) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. ICSC 1121 - TETRAMETHYL SUCCINONITRILE [inchem.org]
